molecular formula C24H20ClNO4 B557890 Fmoc-4-chloro-D-phenylalanine CAS No. 142994-19-2

Fmoc-4-chloro-D-phenylalanine

Cat. No.: B557890
CAS No.: 142994-19-2
M. Wt: 421.9 g/mol
InChI Key: CQPNKLNINBUUOM-JOCHJYFZSA-N
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Description

Fmoc-4-chloro-D-phenylalanine is an organic compound with the chemical formula C24H20ClNO4. It is a derivative of phenylalanine, an essential amino acid, and is commonly used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions .

Scientific Research Applications

Fmoc-4-chloro-D-phenylalanine is extensively used in scientific research, particularly in the fields of:

Safety and Hazards

It is advised to avoid breathing mist, gas or vapours of Fmoc-4-chloro-D-phenylalanine. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of contact, wash off immediately with plenty of water for at least 15 minutes and get medical attention if symptoms occur .

Future Directions

Fmoc-phenylalanine has been discovered to have antimicrobial properties specific to Gram-positive bacteria including MRSA . Its weak antibacterial activity against Gram-negative bacteria is due to their inability to cross the bacterial membrane . Future research could focus on increasing the antibacterial spectrum of Fmoc-4-chloro-D-phenylalanine, possibly through combination with other antibiotics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-4-chloro-D-phenylalanine typically involves the protection of the amino group of 4-chloro-D-phenylalanine with the Fmoc group. This can be achieved by reacting 4-chloro-D-phenylalanine with Fmoc chloride in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The reaction proceeds under mild conditions and yields the desired product with high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure consistent quality and yield. The compound is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the required purity levels for pharmaceutical and research applications .

Chemical Reactions Analysis

Types of Reactions: Fmoc-4-chloro-D-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    Fmoc-phenylalanine: Lacks the chloro substituent, making it less reactive in certain substitution reactions.

    Fmoc-4-bromo-D-phenylalanine: Similar structure but with a bromo group instead of a chloro group, which can affect its reactivity and applications.

    Fmoc-4-methyl-D-phenylalanine: Contains a methyl group, altering its steric and electronic properties.

Uniqueness: Fmoc-4-chloro-D-phenylalanine is unique due to the presence of the chloro group, which can participate in specific substitution reactions that other similar compounds cannot. This makes it a valuable building block in the synthesis of complex peptides and proteins .

Properties

IUPAC Name

(2R)-3-(4-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClNO4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQPNKLNINBUUOM-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70583794
Record name 4-Chloro-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142994-19-2
Record name 4-Chloro-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Chloro-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-phenylalanine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38M8UP5WG5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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